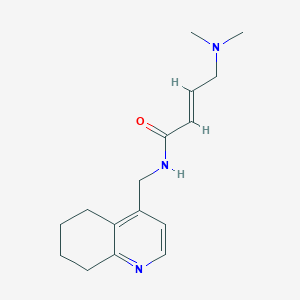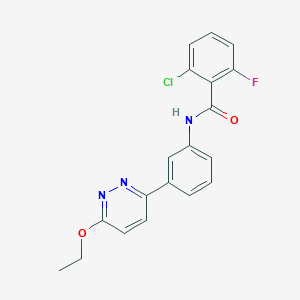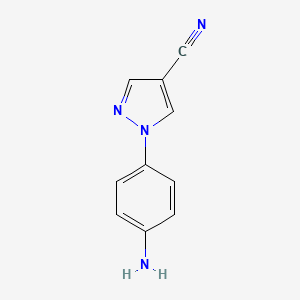
(E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide, also known as DMABN, is a compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been well characterized.
作用機序
The mechanism of action of (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide is well characterized. (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide acts as an agonist for a number of GPCRs, binding to the receptor and inducing a conformational change that activates downstream signaling pathways. The precise mechanism of this activation varies depending on the specific receptor being studied, but in general, (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide is thought to stabilize the active conformation of the receptor, leading to the activation of downstream effectors.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide has a variety of biochemical and physiological effects, depending on the specific receptor being studied. For example, (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide has been shown to activate the dopamine D4 receptor, leading to increased cAMP production and downstream signaling. Similarly, (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide has been shown to activate the histamine H2 receptor, leading to increased gastric acid secretion.
実験室実験の利点と制限
One of the major advantages of using (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide in lab experiments is its potency and selectivity for specific GPCRs. This makes it an ideal tool for studying the structure and function of these receptors. However, (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide can be difficult to synthesize and purify, and its effects on different receptors can be highly variable, making it important to carefully control for experimental conditions.
将来の方向性
There are a number of future directions for research on (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide. One promising area of investigation is the development of new (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide derivatives with improved potency and selectivity for specific GPCRs. Additionally, (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide could be used as a tool for studying the role of GPCRs in a variety of disease states, including cancer and neurological disorders. Finally, (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide could be used to study the structure and function of other membrane proteins, providing valuable insights into the mechanisms of these important biological molecules.
Conclusion:
In conclusion, (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide is a compound that has been extensively studied for its potential applications in scientific research. Its mechanism of action has been well characterized, and it has a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide remains an important tool for studying the structure and function of GPCRs and other membrane proteins. There are a number of promising future directions for research on (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide, and we look forward to seeing the results of these investigations in the coming years.
合成法
(E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-(dimethylamino)but-2-enal and 5,6,7,8-tetrahydroquinoline in the presence of a catalyst. This reaction results in the formation of (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide, which can then be purified using standard laboratory techniques.
科学的研究の応用
(E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide has been used extensively in scientific research as a tool for studying a variety of biological processes. One of the most common applications of (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide is in the study of G protein-coupled receptors (GPCRs). (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide has been shown to be a potent and selective agonist for a number of GPCRs, making it an ideal tool for studying the structure and function of these receptors.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-19(2)11-5-8-16(20)18-12-13-9-10-17-15-7-4-3-6-14(13)15/h5,8-10H,3-4,6-7,11-12H2,1-2H3,(H,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKMXWKUPAQQMY-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=C2CCCCC2=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=C2CCCCC2=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2568175.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568177.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2568179.png)
![2,8,10-Trimethyl-4-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2568181.png)

![2-chloro-1-{1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2568183.png)
![4-{2-Hydroxy-3-[(2-methoxyphenyl)sulfonyl]propoxy}benzenecarbonitrile](/img/structure/B2568185.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2568186.png)
![3-benzyl-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568187.png)

![Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2568192.png)
![Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2568195.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2568197.png)